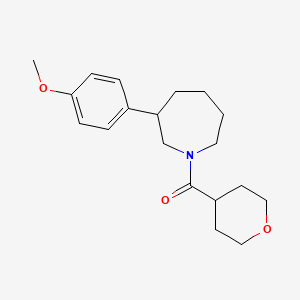![molecular formula C14H14N4O2S2 B2982345 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 948248-84-8](/img/structure/B2982345.png)
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a complex heterocyclic compound, notable for its intriguing structural components and diverse functional groups. This compound, comprising both sulfur and nitrogen-containing heterocycles, embodies a robust framework often sought after in synthetic and medicinal chemistry. Its unique molecular architecture enables various interactions, making it a compound of interest in both theoretical studies and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol typically involves multi-step processes combining heterocyclic chemistry and sulfur chemistry.
Starting Materials and Key Intermediates: : The preparation often begins with commercially available starting materials such as ethyl acetoacetate, thiophene-2-carboxylic acid, and thiosemicarbazide.
Formation of Intermediate Compounds
The initial step might involve the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid to form an intermediate ester.
The next step usually incorporates thiosemicarbazide to form a thiourea intermediate.
Cyclization and Functionalization
Following the formation of the key intermediate, cyclization with appropriate reagents (such as phosphorous oxychloride) leads to the formation of the oxadiazole ring.
Final steps include sulfanyl group incorporation and pyrimidine ring formation under controlled conditions.
Industrial Production Methods
On an industrial scale, this synthesis would be scaled up using batch or continuous flow reactors, employing catalysts to enhance reaction rates and improve yields. Solvent selection and recycling, temperature control, and pressure management are critical factors to ensure the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thienyl and sulfanyl groups, leading to sulfoxides or sulfones as major products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions, especially of the oxadiazole ring, can be carried out using hydride donors like sodium borohydride, producing amines or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, especially on the pyrimidine ring. Halogenation or alkylation can be performed under mild conditions using reagents like alkyl halides or halogens.
Major Products
The major products from these reactions often include various oxidized forms, reduced derivatives, and substituted analogs, which further enhance the compound's utility in synthetic applications.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as a building block for constructing more complex molecular architectures, owing to its rich chemistry and reactivity.
Biology
In biological studies, derivatives of this compound are explored for their potential activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol and its derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.
Industry
In industry, this compound finds applications in material science, particularly in the development of advanced polymers and electronic materials due to its unique electronic properties.
作用機序
The mechanism by which this compound exerts its effects is heavily influenced by its interaction with specific molecular targets. Typically, it might interact with enzyme active sites, inhibiting or modifying their activity. The presence of heteroatoms like sulfur and nitrogen allows for hydrogen bonding and coordination with metal ions, facilitating diverse biological activities. These interactions can lead to modifications in cellular pathways, impacting biological processes such as cell division, signaling, and metabolism.
類似化合物との比較
Comparison
Compared to similar heterocyclic compounds, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol stands out due to its dual sulfur-nitrogen framework, which offers a unique combination of properties.
List of Similar Compounds
5-Phenyl-6-methyl-2-({[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-triazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Methyl-6-ethyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
By comparing these compounds, researchers can discern how slight modifications in the molecular structure affect their chemical and biological properties, thus guiding the design of new molecules with desired characteristics.
特性
IUPAC Name |
5-ethyl-4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-9-8(2)15-14(17-13(9)19)22-7-11-16-12(18-20-11)10-5-4-6-21-10/h4-6H,3,7H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRDPGEFBISGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide](/img/structure/B2982262.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2982270.png)
![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)



![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)

